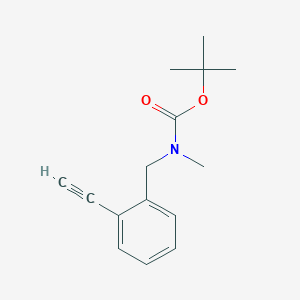
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a benzyl ring, and a methyl carbamate moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be achieved through several synthetic routes. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols or amines. Substitution reactions can occur at the benzyl or ethynyl groups, leading to the formation of various derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a protecting group for amines, allowing for selective reactions to occur without interference from other functional groups . In medicine, carbamates are known for their potential use in drug development, particularly as enzyme inhibitors . In industry, this compound can be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, as a carbamate, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The molecular targets and pathways can vary based on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be compared with other similar compounds, such as tert-Butyl carbamate and tert-Butyl (2-hydroxyethyl)(methyl)carbamate . While these compounds share some structural similarities, they differ in their specific functional groups and chemical properties. For example, tert-Butyl carbamate lacks the ethynyl and benzyl groups, making it less reactive in certain types of chemical reactions . On the other hand, tert-Butyl (2-hydroxyethyl)(methyl)carbamate contains a hydroxyethyl group, which can participate in additional types of reactions compared to this compound
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
tert-butyl N-[(2-ethynylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-6-12-9-7-8-10-13(12)11-16(5)14(17)18-15(2,3)4/h1,7-10H,11H2,2-5H3 |
InChI-Schlüssel |
PVLWGWPTDPFLOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


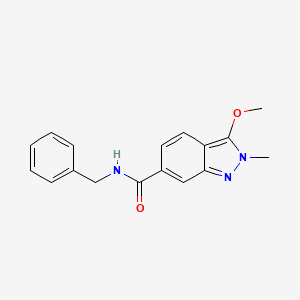
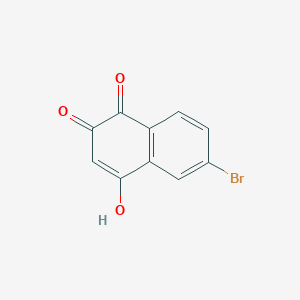

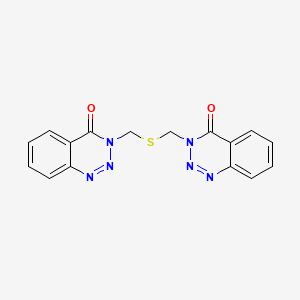
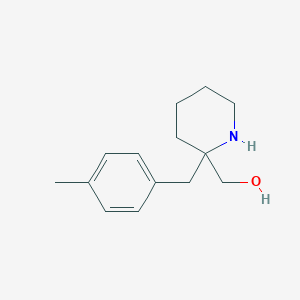
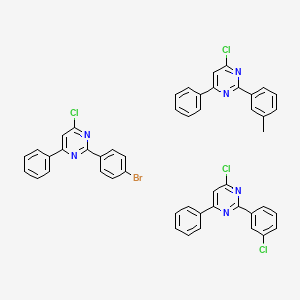
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
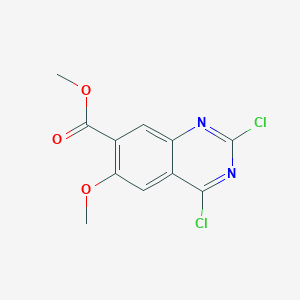

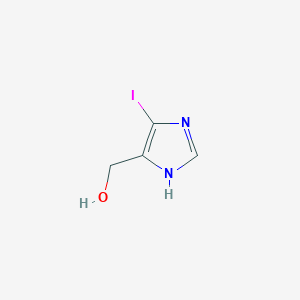


![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)

